molecular formula C16H16N4OS B3220906 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1203403-18-2

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3220906
CAS No.: 1203403-18-2
M. Wt: 312.4
InChI Key: ZVECMKIYDZKNFS-UHFFFAOYSA-N
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Description

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. It belongs to the class of heterocyclic compounds, characterized by the presence of a cyclopenta[b]indole moiety linked to a thiadiazole group through an acetamide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

  • Preparation of 2,3-dihydrocyclopenta[b]indole: This intermediate can be synthesized via a cyclization reaction involving the appropriate precursors under acidic conditions.

  • Synthesis of 5-methyl-1,3,4-thiadiazole: This involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization under mild heating conditions.

  • Coupling Reaction: The 2,3-dihydrocyclopenta[b]indole intermediate is then coupled with 5-methyl-1,3,4-thiadiazole using an amide coupling reagent, such as N,N'-carbonyldiimidazole (CDI), in an appropriate solvent like dichloromethane.

Industrial Production Methods

While laboratory synthesis involves small-scale reactions, industrial production may adopt more efficient and scalable methods such as:

  • Flow Chemistry: Continuous flow reactors can be used to enhance reaction efficiency and yield.

  • Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize product yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed, introducing different functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., Pd/C), and nucleophiles (e.g., Grignard reagents). Typical reaction conditions involve room temperature to moderate heating, depending on the specific transformation desired.

Major Products

Major products depend on the type of reaction. For example, oxidation may yield a sulfoxide derivative, while reduction may yield a fully saturated analog.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its heterocyclic structure makes it useful in developing new materials with unique properties.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies often focus on its interactions with biological targets, such as enzymes or receptors.

Medicine

The compound's unique structure makes it a candidate for drug development. Researchers explore its pharmacological properties, including its potential to modulate specific biological pathways.

Industry

Industrially, it may find applications in the development of specialty chemicals, including agrochemicals and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. This includes binding to enzyme active sites or receptor pockets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

  • Indomethacin: A nonsteroidal anti-inflammatory drug.

  • Serotonin: A neurotransmitter with an indole structure.

Uniqueness

What sets 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide apart is the combination of the cyclopenta[b]indole and thiadiazole moieties, providing a unique chemical scaffold for various applications.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications across multiple fields. Its unique chemical properties and reactions make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-18-19-16(22-10)17-15(21)9-20-13-7-3-2-5-11(13)12-6-4-8-14(12)20/h2-3,5,7H,4,6,8-9H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVECMKIYDZKNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
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2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
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2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
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2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
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2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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